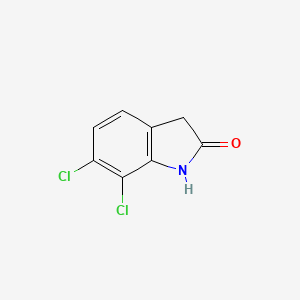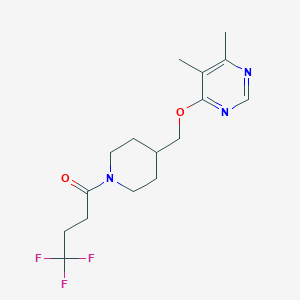
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its systematic name, often derived from IUPAC nomenclature, its molecular formula, and sometimes its purpose or role in a broader context (e.g., a drug used to treat a specific disease).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its potential as a reactant in synthetic applications, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives and their biological activities have been extensively studied. For example, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed promising analgesic and anti-inflammatory activities. These compounds are synthesized through a series of reactions involving amino-thiouracil and various secondary amines, demonstrating the versatile chemical manipulation possible with pyrimidine cores (Abu‐Hashem et al., 2011).
Antimicrobial Applications
Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant antimicrobial activities. This illustrates the potential of pyrimidine derivatives as antimicrobial agents, a crucial area of research in combating resistant strains of bacteria and fungi (Hossan et al., 2012).
Corrosion Inhibition
Pyrimidine derivatives also find applications in the field of corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have identified piperidine derivatives of pyrimidine as effective corrosion inhibitors for iron. These studies not only help in understanding the mechanism of corrosion inhibition but also assist in the development of new materials that can provide long-lasting protection against corrosion (Kaya et al., 2016).
Anticancer and Anti-Inflammatory Activities
The exploration of heterocyclic compounds synthesized from reactions involving isothiocyanato-4-methylpentan-2-one has revealed compounds with anticancer, anti-inflammatory, and analgesic activities. These studies contribute to the ongoing search for novel therapeutic agents that can offer more effective and targeted treatments for various diseases (Sondhi et al., 2001).
Safety And Hazards
Researchers refer to material safety data sheets (MSDS) for information on a compound’s hazards. This can include information on the compound’s toxicity, flammability, and environmental impact, as well as precautions for handling and storing the compound.
Future Directions
This could involve proposing further studies to learn more about the compound. For example, if the compound is a newly synthesized drug, future directions could include in vivo testing, clinical trials, or studies to find more efficient synthesis methods.
Please consult with a professional chemist or a trusted source for specific information about this compound. The steps I provided are general and might not apply to all compounds.
properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBICSAPMXWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)
![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)
![2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2812904.png)
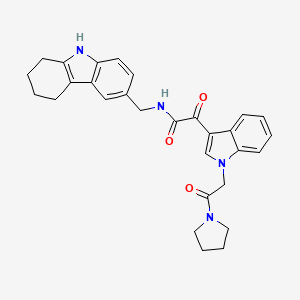
![1-Benzyl-4-[(3-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2812909.png)
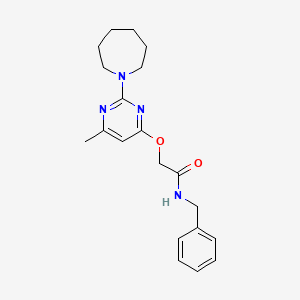
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)
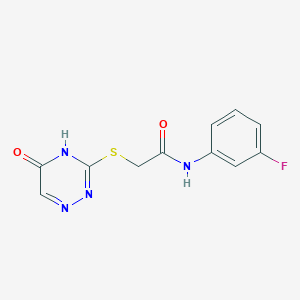
![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812917.png)
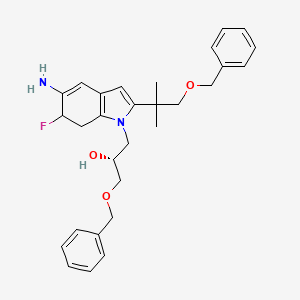
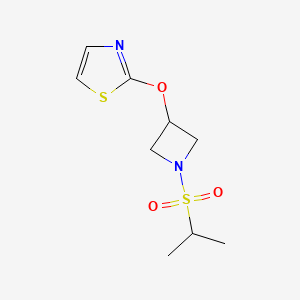
![3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea](/img/structure/B2812923.png)

